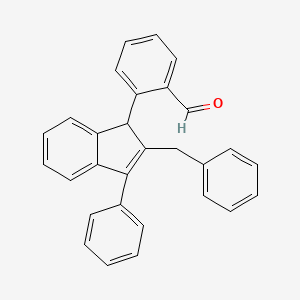
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a complex structure with multiple aromatic rings, making it a subject of interest in various fields of chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with indanone derivatives under acidic or basic conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to yield the final product. The use of catalysts such as Lewis acids or bases can enhance the reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with biological molecules, potentially affecting their function. It may also act as an electrophile, reacting with nucleophilic sites in biological systems. The specific pathways and targets can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-1H-indene-1-carbaldehyde
- 3-Phenyl-1H-indene-1-carbaldehyde
- 2-Benzyl-3-phenyl-1H-indene
Uniqueness
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde is unique due to its specific arrangement of aromatic rings and functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
140604-90-6 |
|---|---|
Formule moléculaire |
C29H22O |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-(2-benzyl-3-phenyl-1H-inden-1-yl)benzaldehyde |
InChI |
InChI=1S/C29H22O/c30-20-23-15-7-8-16-24(23)29-26-18-10-9-17-25(26)28(22-13-5-2-6-14-22)27(29)19-21-11-3-1-4-12-21/h1-18,20,29H,19H2 |
Clé InChI |
OKWYWTNEBNCIMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C2C4=CC=CC=C4C=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


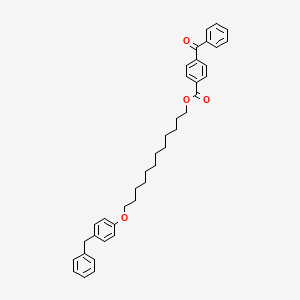
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
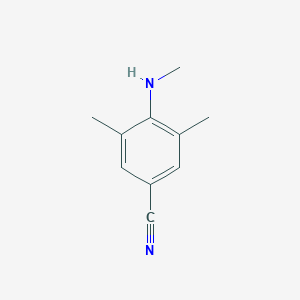
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

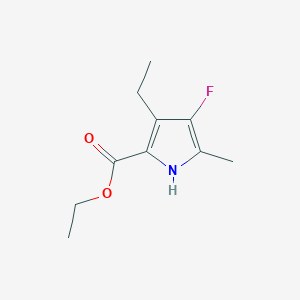
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)
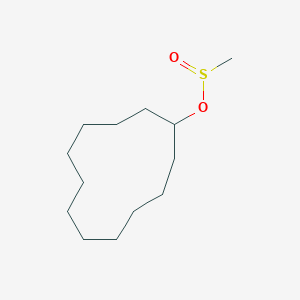
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
